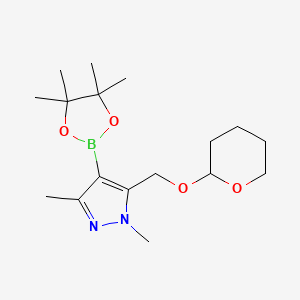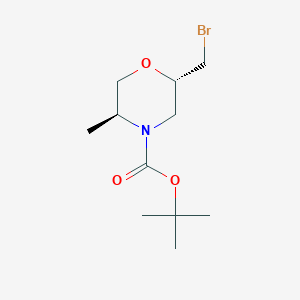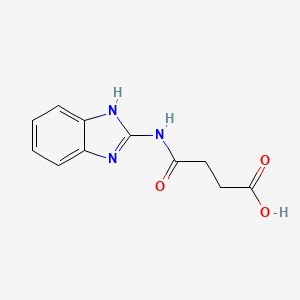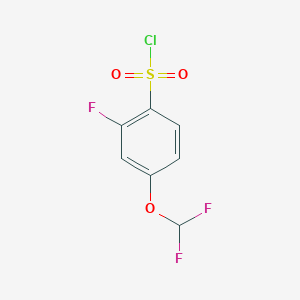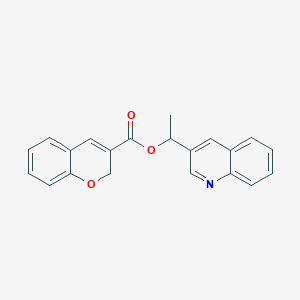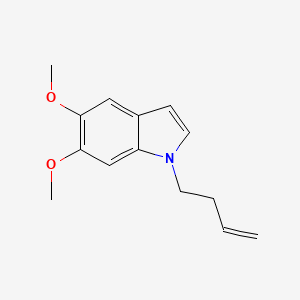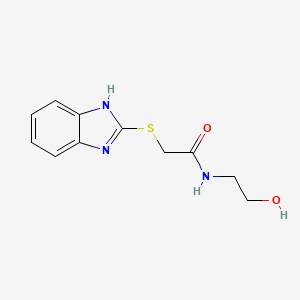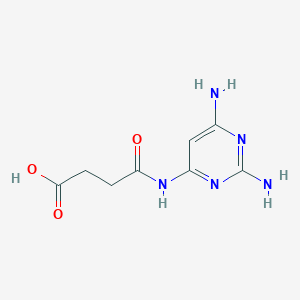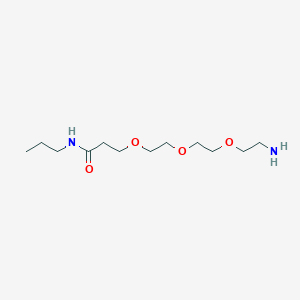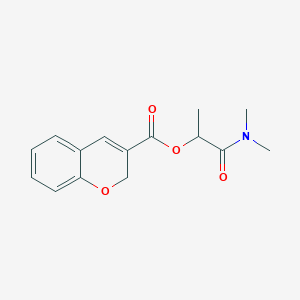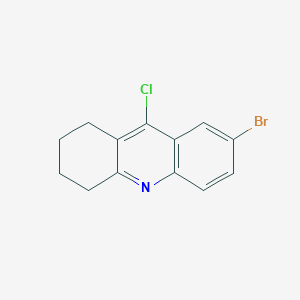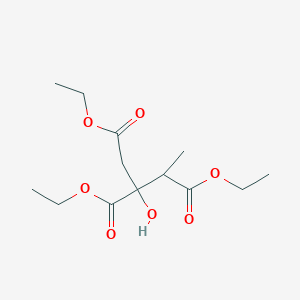
Triethyl 2-hydroxybutane-1,2,3-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl 2-hydroxybutane-1,2,3-tricarboxylate is an organic compound that belongs to the class of tricarboxylic acids It is a derivative of 3-hydroxybutane-1,2,3-tricarboxylic acid, where the hydrogen atoms of the carboxyl groups are replaced by ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl 2-hydroxybutane-1,2,3-tricarboxylate typically involves the esterification of 3-hydroxybutane-1,2,3-tricarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
3-hydroxybutane-1,2,3-tricarboxylic acid+3 ethanol→Triethyl 2-hydroxybutane-1,2,3-tricarboxylate+3 water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of a strong acid catalyst, such as sulfuric acid, is common to drive the esterification process to completion.
Chemical Reactions Analysis
Types of Reactions
Triethyl 2-hydroxybutane-1,2,3-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 2-oxo-3-hydroxybutane-1,2,3-tricarboxylate.
Reduction: Triethyl 2-hydroxybutane-1,2,3-triol.
Substitution: Corresponding amides or thioesters.
Scientific Research Applications
Triethyl 2-hydroxybutane-1,2,3-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Triethyl 2-hydroxybutane-1,2,3-tricarboxylate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a precursor to other metabolites, influencing metabolic pathways. Its ester groups can undergo hydrolysis to release the active tricarboxylic acid, which can then participate in biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
Citric Acid: 2-hydroxypropane-1,2,3-tricarboxylic acid.
Isocitric Acid: 1-hydroxypropane-1,2,3-tricarboxylic acid.
Aconitic Acid: Prop-1-ene-1,2,3-tricarboxylic acid.
Uniqueness
Triethyl 2-hydroxybutane-1,2,3-tricarboxylate is unique due to its ethyl ester groups, which impart different chemical properties compared to its non-esterified counterparts
Properties
Molecular Formula |
C13H22O7 |
|---|---|
Molecular Weight |
290.31 g/mol |
IUPAC Name |
triethyl 2-hydroxybutane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C13H22O7/c1-5-18-10(14)8-13(17,12(16)20-7-3)9(4)11(15)19-6-2/h9,17H,5-8H2,1-4H3 |
InChI Key |
CVANUCQFCMTYLN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C(C)C(=O)OCC)(C(=O)OCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


